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Compound of Interest

Compound Name: Isofulminic acid

Cat. No.: B1206104

A detailed examination of the molecular structure of isofulminic acid (HONC) reveals a strong
congruence between computationally derived theoretical bond lengths and those determined
through experimental spectroscopy. This guide presents a side-by-side comparison of these
values, outlines the sophisticated methodologies employed in their determination, and provides
a visual representation of the interplay between theoretical prediction and experimental
validation.

This analysis is intended for researchers, scientists, and professionals in drug development
who rely on precise molecular geometry to inform their work in areas such as molecular
modeling, reaction dynamics, and spectroscopic analysis.

Quantitative Comparison of Bond Lengths

The equilibrium bond lengths of isofulminic acid, a high-energy isomer of isocyanic acid, have
been meticulously determined using both high-level ab initio quantum chemical calculations
and precision microwave spectroscopy. The data, summarized below, showcases a remarkable
agreement between the theoretical "best estimate geometry" and the experimentally measured
equilibrium (r_e) structure.
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" Theoretical Bond Length Experimental Bond Length
on

(A) (r_e) (A)
O-H 0.959 0.9605 (4)
N-O 1.326 1.3304 (4)
C-N 1.171 1.1744 (4)

The numbers in parentheses in the experimental values represent the uncertainty in the last
digits.

Methodologies: A Closer Look

The close correlation between the theoretical and experimental data is a testament to the
power and accuracy of modern computational and spectroscopic techniques.

Theoretical Calculation Protocol

The theoretical bond lengths were derived from a "best estimate" equilibrium geometry
calculated using sophisticated ab initio methods.

Computational Details:

e Method: The primary computational method employed was the coupled-cluster theory with
single, double, and perturbative triple excitations (CCSD(T)). This high-level electronic
structure method is renowned for its accuracy in predicting molecular properties.

o Basis Set: The calculations utilized large correlation-consistent basis sets, specifically the cc-
pCVXZ and aug-cc-pCVXZ families (where X represents the cardinal number, indicating the
size of the basis set). To achieve the highest accuracy, the results were extrapolated to the
complete basis set (CBS) limit. This extrapolation procedure minimizes the error introduced
by using a finite set of basis functions to represent the molecular orbitals.

o Core Electron Correlation: All electrons, including the core electrons, were included in the
correlation treatment, a factor that is crucial for obtaining highly accurate geometries.
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» Software: While the specific software is not detailed in the primary reference, these types of
calculations are typically performed with advanced quantum chemistry packages such as
MOLPRO, Gaussian, or CFOUR.

Experimental Determination Protocol

The experimental bond lengths were determined with high precision through the analysis of the
rotational spectrum of isofulminic acid.

Experimental Setup and Procedure:

o Sample Generation: Isofulminic acid was synthesized in situ within a supersonic molecular
beam. This was achieved by subjecting a precursor gas mixture to a low-current electrical
discharge.

e Spectroscopy: The rotational transitions of the generated isofulminic acid molecules,
including various isotopic species (13C, 80, and deuterium substituted), were measured
using a Fourier transform microwave (FTM) spectrometer.

e Analysis: The experimentally measured rotational constants for the different isotopologues
were used to derive the precise equilibrium (r_e) structure of the molecule. This involved a
nonlinear least-squares fitting algorithm to determine the bond lengths and angles that best
reproduced the observed rotational spectra.

Logical Relationship: Theory and Experiment

The relationship between the theoretical calculations and the experimental measurements in
determining the bond lengths of isofulminic acid is a cyclical process of prediction,
verification, and refinement.
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Caption: Interplay between theoretical prediction and experimental validation.

In conclusion, the excellent agreement, with differences on the order of a few thousandths of
an angstrom, between the theoretically calculated and experimentally determined bond lengths
of isofulminic acid serves to validate the accuracy of the high-level computational models
used. This synergy between theory and experiment provides a high degree of confidence in the
determined molecular structure, which is foundational for further research into the chemistry
and physics of this energetic molecule.

 To cite this document: BenchChem. [A Comparative Analysis of Theoretical and
Experimental Bond Lengths in Isofulminic Acid]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1206104#theoretical-vs-experimental-bond-
lengths-in-isofulminic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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